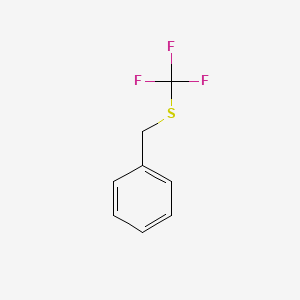

Benzyl trifluoromethyl sulfide

Descripción general

Descripción

Benzyl trifluoromethyl sulfide is a chemical compound that is part of a broader class of organosulfur compounds. It is characterized by the presence of a trifluoromethylthio functional group attached to a benzyl moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzyl trifluoromethyl sulfide can be achieved through copper-catalyzed trifluoromethylthiolation of benzylic sp3 C-H bonds. This process involves nondirected oxidative C-H activation using AgSCF3, which provides a novel and straightforward method for preparing various benzyl trifluoromethyl sulfides . Additionally, benzylic triflates can be prepared in-situ and used as initiators for the living polymerization of tetrahydrofuran (THF), which can be end-capped to produce functionalized poly(THF)s .

Molecular Structure Analysis

Quantum mechanical calculations, including Density Functional Theory (DFT), can be used to obtain molecular structural parameters and vibrational frequencies of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. These calculations can also predict molecular electrostatic potential, which is useful for understanding reactivity .

Chemical Reactions Analysis

Benzyl trifluoromethyl sulfide can participate in various chemical reactions. For instance, benzylic and allylic sulfides can undergo coupling reactions with O-silylated enolates of ketones and esters in the presence of silver triflate, leading to the synthesis of complex molecules like ar-turmerone . Photoinduced electron transfer reactions can oxidize aryl benzyl sulfides to sulfoxides and can also result in C-S bond cleavage, forming aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl trifluoromethyl sulfide derivatives can be influenced by the presence of the trifluoromethylthio group. For example, the introduction of this group into benzophenones can significantly alter their reactivity and physical properties . The thermal decomposition of related diazonium compounds can lead to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester, which are useful for further chemical transformations . Additionally, the sulfonylation of benzylic C-H bonds can be achieved through a radical pathway under photocatalysis, expanding the range of possible modifications to the benzyl trifluoromethyl sulfide scaffold .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Copper-Catalyzed Trifluoromethylthiolation

A novel method for the preparation of benzyl trifluoromethyl sulfides has been developed using copper-catalyzed trifluoromethylthiolation of benzylic C-H bonds. This process involves nondirected oxidative C-H activation and utilizes AgSCF3, providing a straightforward method for creating these compounds (Chen, Xu, Yang, & Qing, 2014).

Room Temperature Nucleophilic Trifluoromethylthiolation

The nucleophilic trifluoromethylthiolation of benzyl bromides using (bpy)Cu(SCF3) leads to the formation of benzyl trifluoromethyl sulfides in good to excellent yields. This method is tolerant of various functional groups, making it versatile for synthesizing diverse benzyl trifluoromethyl sulfides (Kong, Jiang, Xin, Bai, Yuan, & Weng, 2013).

Iron(II) Triflate Catalysis for Imination of Sulfoxides

Iron(II) triflate has been identified as an efficient catalyst for the imination of various sulfoxides, including benzyl-substituted ones. This process yields sulfoximines and sulfilimines from sulfoxides and sulfides in good yields and short reaction times, highlighting the utility of Iron(II) triflate in these reactions (Mancheño, Dallimore, Plant, & Bolm, 2009).

Photocleavage and Chemical Reactions

- Photocleavage of Benzyl-Sulfur Bonds: Research on benzyl phenyl sulfide, a compound similar to benzyl trifluoromethyl sulfide, has provided insights into the photocleavage mechanism of benzyl-sulfur bonds. The studies show that these reactions proceed through a radical intermediate, with various substituted derivatives demonstrating differences in photocleavage efficiency (Fleming & Jensen, 1996).

Green Chemistry and Sustainable Processes

- Green Synthesis of Benzyl Phenyl Sulfide Derivatives: A green route for synthesizing benzyl phenyl sulfide derivatives, related to benzyl trifluoromethyl sulfide, has been developed using ionic liquids. This method is efficient, simple, and environmentally friendly, and could potentially be applied to the synthesis of benzyl trifluoromethyl sulfide (Wu, Wang, Qian, Xie, Ke, Zhao, & Liu, 2022).

Biochemical Applications

- Investigation of H2S Signaling Pathways: Benzyl polysulfides, which include derivatives of benzyl trifluoromethyl sulfide, have been used in studies investigating hydrogen sulfide (H2S) signaling pathways. These studies examine the generation and effects of reactive sulfur species, including sulfane sulfur, in biological systems (Bolton, Cerda, Gilbert, & Pluth, 2019).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propiedades

IUPAC Name |

trifluoromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYBCTGEJCWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396356 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trifluoromethyl sulfide | |

CAS RN |

351-60-0 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)